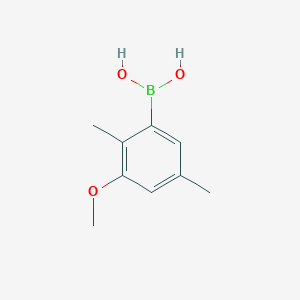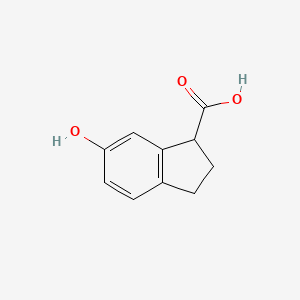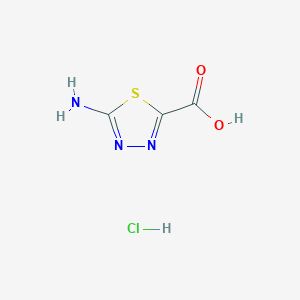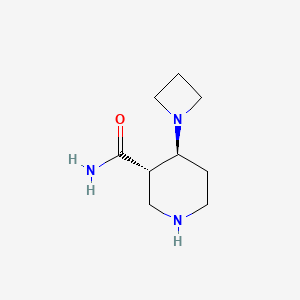![molecular formula C7H6ClN3O B11911128 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions, followed by cyclization to form the pyrazolopyridine core . Another approach includes the use of chiral-at-metal Rh(III) complexes to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can result in the suppression of tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are also investigated for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are structurally related and have shown promising activity against various biological targets.
Uniqueness
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This compound’s ability to interact with multiple molecular targets and its potential for further functionalization make it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-7-4(2-10-11)6(12)5(8)3-9-7/h2-3H,1H3,(H,9,12) |
Clave InChI |
QATRIJQJWBXKQF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=O)C(=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)


![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)



![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)


